molecular formula C27H25FN4O3S2 B11331234 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone

Cat. No.: B11331234
M. Wt: 536.6 g/mol
InChI Key: AMXPMKBXMDKWES-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of benzenesulfonyl, phenyl, imidazole, and piperazine moieties

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and piperazine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and imidazole moieties are known to interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include those with benzenesulfonyl, imidazole, or piperazine moieties. Examples are:

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25FN4O3S2

Molecular Weight

536.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C27H25FN4O3S2/c28-22-13-7-8-14-23(22)31-15-17-32(18-16-31)24(33)19-36-26-27(37(34,35)21-11-5-2-6-12-21)30-25(29-26)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,29,30)

InChI Key

AMXPMKBXMDKWES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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